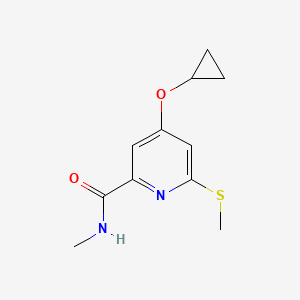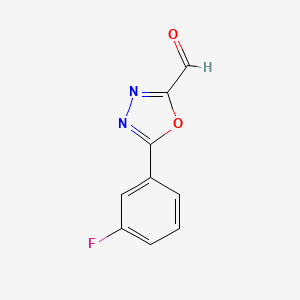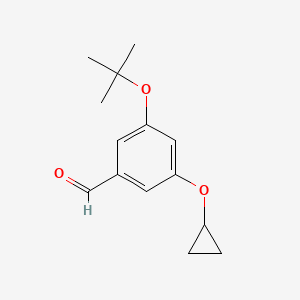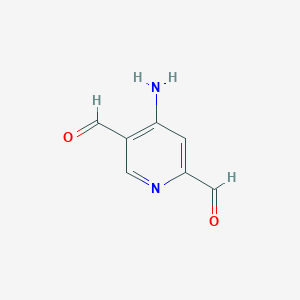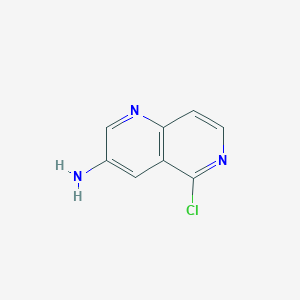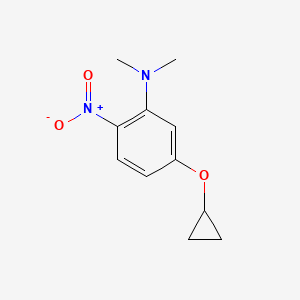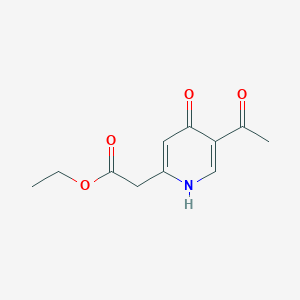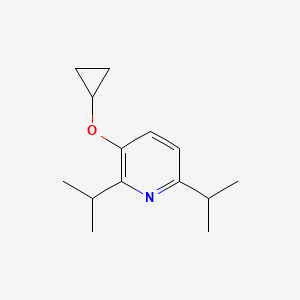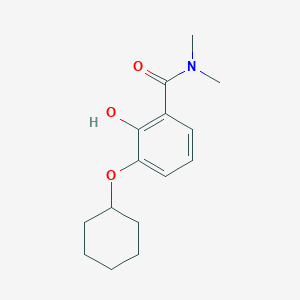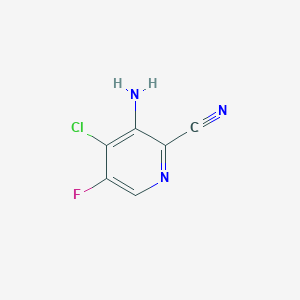
3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,4-dichloro-5-fluoropyridine with ammonia, followed by the introduction of the carbonitrile group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: The presence of multiple functional groups allows for cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amino-substituted pyridines
Scientific Research Applications
Chemistry: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and versatility make it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents on the pyridine ring can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-5-fluoropyridine: Similar structure but lacks the chloro and carbonitrile groups.
3-Amino-2-fluoropyridine: Similar structure but lacks the chloro and carbonitrile groups.
3-Fluoropyridine: Lacks the amino, chloro, and carbonitrile groups.
Uniqueness: The combination of amino, chloro, fluoro, and carbonitrile groups makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C6H3ClFN3 |
|---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
3-amino-4-chloro-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3(8)2-11-4(1-9)6(5)10/h2H,10H2 |
InChI Key |
QGFYZWBAPGBKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
